molecular formula C11H10O4 B6317330 Ethyl 1,4-benzodioxin-2-carboxylate CAS No. 63881-51-6

Ethyl 1,4-benzodioxin-2-carboxylate

Cat. No.: B6317330
CAS No.: 63881-51-6
M. Wt: 206.19 g/mol
InChI Key: HYAIFRZTFJBMMC-UHFFFAOYSA-N
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Description

Ethyl 1,4-benzodioxin-2-carboxylate is a versatile chemical building block in organic and medicinal chemistry research. It serves as a crucial precursor for the synthesis of a wide range of compounds containing the 1,4-benzodioxin and 1,4-benzodioxane scaffolds, which are core structures in many biologically active molecules . The unsaturation between the C(2) and C(3) positions of the dioxin ring makes this compound a strategic intermediate for further functionalization, enabling access to both symmetrically and unsymmetrically 2,3-disubstituted derivatives . For instance, it can be converted through lithiation and reaction with electrophiles like ethyl chloroformate to produce novel, unsymmetrically disubstituted benzodioxins such as 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid . These derivatives are of great interest for constructing complex molecular architectures, including lactones, anhydrides, and lactams fused to the benzodioxin core . The 1,4-benzodioxane motif, a closely related saturated analog, is widely recognized for its therapeutic potential and is a key structural component in pharmaceuticals such as doxazosin, an alpha-adrenoreceptor antagonist used to treat hypertension and benign prostatic hyperplasia . Research into chiral 1,4-benzodioxane compounds highlights the importance of enantiomerically pure intermediates for developing drugs with higher potency and reduced side effects . As such, this compound is a valuable synthon for researchers exploring new chemical space in drug discovery and development. This compound is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAIFRZTFJBMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450881
Record name Ethyl 1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63881-51-6
Record name Ethyl 1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline-Mediated Cyclization with 1,2-Dibromoethane

The reaction of 3,4-dihydroxy benzaldehyde with 1,2-dibromoethane under strongly alkaline conditions (e.g., NaOH or KOH) forms the 1,4-benzodioxane ring. In a representative protocol, 3,4-dihydroxy benzaldehyde (55.2 g) reacts with 1,2-dibromoethane (350 g) in aqueous NaOH (90 g in 420 mL water) at reflux for 5 hours, yielding 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an intermediate. Tetrabutyl ammonium bromide (5 g) acts as a phase-transfer catalyst, enhancing reaction efficiency. Post-treatment involves dichloromethane extraction and recrystallization to achieve 25 g of off-white powder (45% yield).

Key Parameters:

  • Molar Ratio : 1:5 (dihydroxy benzaldehyde to dibromoethane)

  • Temperature : Reflux (~100°C)

  • Base : Excess NaOH (5 equivalents)

Ethyl 2,3-Dibromopropionate and 2-Mercaptophenol

A modified approach substitutes 1,2-dibromoethane with ethyl 2,3-dibromopropionate to introduce the ester group directly. In acetone under reflux, 2-mercaptophenol (1.22 g, 9.66 mmol) reacts with ethyl 2,3-dibromopropionate (1.73 g, 9.66 mmol) in the presence of triethylamine (TEA). The reaction achieves regioselective formation of ethyl 1,4-benzoxathian-2-carboxylate, which is purified via flash chromatography (cyclohexane/ethyl acetate 95:5). While this method targets benzoxathiane derivatives, replacing the thiol with a diol (e.g., catechol) could adapt it for benzodioxin synthesis.

Oxidation of Intermediate Aldehydes to Carboxylic Acids

Potassium Permanganate Oxidation

The intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde undergoes oxidation using aqueous potassium permanganate. In Example 3 of CN105801556A, 25 g of the aldehyde is heated to 70–80°C in water, followed by dropwise addition of KMnO₄ (30 g in 500 mL water). Refluxing for 2 hours yields 23 g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid (90% yield). Acidification with HCl precipitates the product as a white solid.

Advantages:

  • Safety : Avoids explosive peroxides like urea hydrogen peroxide.

  • Scalability : Suitable for industrial production due to mild conditions.

Esterification of Carboxylic Acids

The carboxylic acid intermediate is esterified with ethanol under acidic conditions. For example, refluxing the acid (15 g) with excess ethanol and sulfuric acid for 6 hours yields ethyl 1,4-benzodioxin-2-carboxylate. This step typically achieves >85% yield after distillation.

Enantioselective Synthesis and Chiral Resolution

Diastereomeric Amide Formation

Enantiopure derivatives are obtained via resolution of diastereomeric amides. Ethyl 1,4-benzodioxan-2-carboxylate is treated with (S)-1-phenylethylamine (PEA) to form two diastereomers, separated by flash chromatography. Hydrolysis with 6M HCl yields enantiopure (S)- and (R)-1,4-benzodioxin-2-carboxylic acids, which are subsequently esterified.

Chiral HPLC Analysis:

  • Column : Phenomenex Lux 3µ Cellulose-1

  • Mobile Phase : n-Hexane/isopropyl alcohol (90:10) + 1.5% formic acid

  • Detection : UV at 254 nm

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYieldScalability
Alkaline Cyclization3,4-Dihydroxy benzaldehyde1,2-Dibromoethane45%Industrial
Dibromopropionate RouteEthyl 2,3-dibromopropionateTEA60%Lab-scale
KMnO₄ OxidationBenzodioxane aldehydeKMnO₄90%High
Chiral ResolutionRacemic ethyl ester(S)-PEA75%*Moderate

*Yield after resolution and hydrolysis.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Acetone vs. Water : Acetone promotes regioselective ring-closing in dibromopropionate reactions, while aqueous NaOH facilitates faster cyclization but risks hydrolysis of ester groups.

  • Temperature Control : Reflux conditions (~100°C) are critical for complete conversion in oxidation steps. Lower temperatures (70–80°C) reduce side reactions during aldehyde oxidation.

Byproduct Management

  • Dihydrodibenzo-p-dioxin Formation : Observed in enolate-mediated reactions, minimized by avoiding excess base.

  • Epimerization : Chiral centers are preserved using mild hydrolysis conditions (10% KOH) .

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 1,4-Benzodioxin-2-Carboxylate

This compound can undergo various chemical transformations due to its reactive functional groups.

3.1. Metalation and Electrophilic Substitution

This compound can undergo regioselective metalation using lithium diisopropylamide (LDA), leading to the formation of a bis-anionic intermediate. This intermediate can react with electrophiles such as ethyl chloroformate to introduce additional functional groups .

3.2. Hydrolysis

The ethyl ester group in this compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid.

3.3. Reaction with Sodium Enolate of Ethyl Acetoacetate

Ethyl 1,4-benzodioxan-2-carboxylate (a precursor to this compound) reacts with the sodium enolate of ethyl acetoacetate to form complex tetrahydrodibenzo-p-dioxin derivatives, although in small yields .

Data Tables: Reaction Conditions and Yields

Reaction TypeConditionsYield
Metalation and EthoxycarbonylationLDA, Ethyl Chloroformate, THFHigh
HydrolysisAcid/Base, WaterQuantitative
Synthesis from PrecursorNBS, NaI, AcetoneHigh

Note: The yields and conditions can vary based on specific experimental setups and are generally optimized for each reaction type.

Scientific Research Applications

Pharmaceutical Development

EBDC serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its role is particularly prominent in the development of drugs targeting neurological disorders and other therapeutic areas.

  • Presynaptic α2-Adrenoreceptor Antagonists : EBDC is utilized in the preparation of presynaptic α2-adrenoreceptor antagonists, which are crucial in treating conditions such as hypertension and depression .
  • Potential Antidepressants : Research indicates that EBDC derivatives show promise as potential antidepressants due to their ability to modulate neurotransmitter systems .

Case Study: Doxazosin Synthesis

Doxazosin, an α1-adrenergic blocker used for hypertension and benign prostatic hyperplasia, is synthesized using EBDC as a key intermediate. The compound's structure facilitates the formation of various derivatives that enhance drug efficacy and specificity .

Polymer Chemistry

In polymer chemistry, EBDC is employed to create specialty polymers that exhibit enhanced material properties. Its incorporation into polymer formulations improves flexibility and durability, making it suitable for applications in coatings and adhesives.

ApplicationDescription
Specialty PolymersEnhances flexibility and durability in coatings
AdhesivesUsed in formulations for improved bonding strength

Biochemical Research

EBDC has been instrumental in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. These studies contribute to a better understanding of complex biological processes.

  • Enzyme Inhibition Studies : EBDC is used to investigate the inhibitory effects on various enzymes, aiding the development of new therapeutic strategies .
  • Receptor Binding : Research involving EBDC has provided insights into receptor-ligand interactions, crucial for drug design .

Cosmetic Formulations

The compound's skin-conditioning properties make it a valuable ingredient in cosmetic products. EBDC enhances texture and provides moisturizing benefits, contributing to the overall quality of cosmetic formulations.

Cosmetic BenefitDescription
Skin ConditioningImproves texture and hydration
MoisturizingProvides essential moisture to skin

Aromatherapy and Fragrance Industries

EBDC's unique aromatic properties make it a sought-after ingredient in perfumes and essential oils. Its pleasant scent profile enhances consumer appeal in various fragrance products.

Synthesis Techniques

The synthesis of EBDC involves several chemical reactions that leverage its structural features for further functionalization:

  • Enzymatic Resolution : Recent studies have explored microbial esterase-catalyzed reactions to produce optically active derivatives of EBDC .
  • Chemical Transformations : EBDC can undergo reactions such as bromination and esterification to yield various functionalized products suitable for different applications .

Comparison with Similar Compounds

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylates

Structural Differences :

  • Core Ring : Benzoxazines contain one oxygen and one nitrogen in the heterocyclic ring, unlike benzodioxins, which have two oxygen atoms .
  • Substituent Position : Derivatives like ethyl 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate feature acetyl and methyl groups, altering electronic properties (e.g., IR carbonyl stretches at ν1745–1756 cm⁻¹ ) .

Reactivity :

  • Benzoxazine esters undergo regioselective formylation at the 8-position using α,α-dichloromethyl methyl ether and AlCl₃ , whereas benzodioxin esters are optimized for amide bond formation with piperazine in one-pot syntheses .

Methyl 8-Nitro-1,4-Benzodioxane-2-Carboxylate

Structural Differences :

  • Ester Group: Methyl ester (vs. ethyl) reduces molecular weight (C₁₀H₉NO₆, MW: 239.19 g/mol).
  • Substituents : A nitro group at position 8 introduces strong electron-withdrawing effects , enhancing reactivity in electrophilic substitutions .

Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

Structural Differences :

  • Core Ring: A quinoline system (aromatic nitrogen-containing ring) replaces the benzodioxin, with a carbonyl group at position 4 .
  • Physical Properties : Higher melting point (270–272°C ) due to stronger intermolecular forces .

Ethyl 5-Methoxy-4-Oxo-1,4-Dihydronaphthalene-2-Carboxylate

Structural Differences :

  • Core Ring : A naphthalene system increases aromaticity and conjugation, with a methoxy group at position 5 .
  • Molecular Weight : C₁₃H₁₂O₅ (MW: 248.23 g/mol), larger than benzodioxin esters .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Ethyl 1,4-benzodioxin-2-carboxylate C₁₁H₁₂O₄ 208.21 287.2 Anti-hypertensive drugs
Ethyl 4-acetyl-6-methyl-benzoxazine C₁₅H₁₇NO₄ 283.30 N/A Organic synthesis
Methyl 8-nitro-1,4-benzodioxane C₁₀H₉NO₆ 239.19 N/A Chiral synthesis
Ethyl 4-oxo-quinoline-3-carboxylate C₁₂H₁₁NO₃ 217.22 270–272 (mp) Antibacterial research

Table 2: Reactivity Comparison

Compound Key Reactions Catalysts/Conditions
This compound Amidation with piperazine Reflux in alcohol, 15–35 hours
Benzoxazine esters Regioselective formylation α,α-Dichloromethyl methyl ether, AlCl₃
Nitro-benzodioxane esters Enantioselective hydrogenation Rh-catalyzed asymmetric conditions

Biological Activity

Ethyl 1,4-benzodioxan-2-carboxylate (C₁₁H₁₂O₄) is an organic compound recognized for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive compounds. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1,4-benzodioxan-2-carboxylate features a benzodioxane core structure, which is characterized by a dioxane ring fused to a benzene ring. The presence of the ethyl ester functional group enhances its reactivity and versatility in organic synthesis. This compound is primarily utilized in the preparation of pharmaceutical agents, including doxazosin mesylate, which is used for treating hypertension and benign prostatic hyperplasia.

Biological Activity

The biological activity of ethyl 1,4-benzodioxan-2-carboxylate is largely attributed to its derivatives. Notable activities include:

  • Antimicrobial Properties : Compounds derived from ethyl 1,4-benzodioxan-2-carboxylate have shown significant antimicrobial activity against various pathogenic bacteria and fungi. For example, one derivative exhibited remarkable efficacy against tested strains, highlighting its potential in developing new antimicrobial agents.
  • Adrenergic Receptor Interaction : Ethyl 1,4-benzodioxan-2-carboxylate serves as a precursor for α2-adrenoreceptor antagonists. Doxazosin mesylate, synthesized from this compound, functions as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and reduced blood pressure .
  • Potential Antidepressant Activity : Research indicates that derivatives may also possess antidepressant properties by modulating neurotransmitter systems through adrenergic receptor interaction.

The mechanisms underlying the biological activities of ethyl 1,4-benzodioxan-2-carboxylate derivatives include:

  • Alpha-Adrenergic Receptor Antagonism : The interaction with adrenergic receptors affects cardiovascular responses and may alleviate conditions such as hypertension and urinary retention associated with benign prostatic hyperplasia .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic potential.

Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of ethyl 1,4-benzodioxan-2-carboxylate through nucleophilic substitution reactions. One derivative, 4-(2-trifluoromethyl)benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, exhibited significant antimicrobial activity against pathogenic strains.

Pharmacological Characterization

Research has focused on the pharmacological characterization of compounds derived from ethyl 1,4-benzodioxan-2-carboxylate. For instance:

Compound Biological Activity Mechanism
Doxazosin mesylateAntihypertensiveAlpha-1 adrenergic receptor antagonist
4-(2-trifluoromethyl)benzenesulfonyl derivativeAntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the standard synthetic routes for Ethyl 1,4-benzodioxin-2-carboxylate, and how is its purity validated?

this compound is typically synthesized via esterification or substitution reactions involving 1,4-benzodioxane precursors. For example, regioselective formylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives has been reported using Vilsmeier-Haack conditions (e.g., POCl₃ and DMF) . Post-synthesis, purity is validated via:

  • Chromatography : HPLC or TLC to confirm absence of byproducts.
  • Spectroscopy : IR (e.g., carbonyl stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .
  • Melting Point : Reported mp ranges (e.g., 98–100°C for derivatives) ensure consistency .

Q. How should researchers handle safety protocols given limited toxicity data for this compound?

Due to insufficient acute/chronic toxicity data (no LD50 or ecotoxicity values reported), strict precautions are advised:

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood to minimize inhalation (vapor pressure: 0.00252 mmHg at 25°C) .
  • Waste Disposal : Treat as hazardous organic waste; avoid aqueous release due to unknown biodegradability .

Q. What analytical techniques are critical for characterizing its physical properties?

Key methods include:

  • Density : Measure via pycnometer (reported density: 1.207 g/cm³) .
  • Thermal Stability : TGA/DSC to assess decomposition above boiling point (287.2°C) .
  • Volatility : Gas chromatography to quantify vapor pressure and flash point (123.6°C) .

Advanced Research Questions

Q. How can computational methods predict solvent interactions and thermodynamic behavior?

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to study:

  • Hydrogen Bonding : Intra-/intermolecular interactions (e.g., O–H⋯O) affect solvent polarity and aggregation .
  • Phase Behavior : Monte Carlo/Gibbs ensemble simulations predict phase equilibria (e.g., liquid-vapor transitions) .
  • Viscosity Modeling : Fit experimental viscosity data (e.g., Arrhenius or VFT equations) to derive activation energies (Ea) and volumes (V#) .

Q. What strategies resolve contradictions in regioselectivity during derivatization reactions?

Contradictions in reaction outcomes (e.g., competing substitution sites) require:

  • Mechanistic Analysis : Use isotopic labeling (e.g., deuterated reagents) to track reaction pathways.
  • Computational Insights : Compare transition state energies via DFT to identify favorable regiochemical pathways .
  • Steric/Electronic Tuning : Modify substituents (e.g., electron-withdrawing groups) to direct formylation to specific positions .

Q. How can researchers address gaps in ecological impact data for this compound?

Given the lack of bioaccumulation or mobility data (e.g., log Kow, soil adsorption coefficients):

  • Read-Across Models : Use analogs (e.g., ethyl benzoate derivatives) to estimate persistence or toxicity .
  • Microcosm Studies : Conduct lab-scale biodegradation assays with soil/water samples.
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for fish) using quantitative structure-activity relationships .

Q. What statistical approaches are recommended for analyzing reaction yield variability?

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • ANOVA : Test significance of factors affecting yield (e.g., p < 0.05).
  • Error Propagation : Quantify uncertainty in multi-step syntheses using Monte Carlo simulations .

Q. How do solvent-free or green synthesis methods impact reaction efficiency?

Comparative studies should evaluate:

  • Energy Efficiency : Compare reaction times/temperatures under solvent-free vs. traditional conditions.
  • Atom Economy : Calculate % atom utilization to assess waste reduction.
  • Solvent Substitution : Replace volatile solvents (e.g., DCM) with ionic liquids or ethyl lactate (a biodegradable alternative) .

Methodological Tables

Q. Table 1. Key Physical Properties of this compound

PropertyValueMethod/Reference
Density1.207 g/cm³Pycnometry
Boiling Point287.2°C at 760 mmHgGas Chromatography
Vapor Pressure0.00252 mmHg at 25°CLangmuir Method
Flash Point123.6°CPensky-Martens

Q. Table 2. Computational Parameters for MD Simulations

ParameterValueApplication
Force FieldOPLS-AASolvent Structure
E(2) (H-bond Energy)3.7–8.2 kcal/molNBO Analysis
Activation Volume (V#)20–40 cm³/molViscosity Modeling

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